fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)
Description
fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) (abbreviated as Ir(btpy)₃) is a homoleptic cyclometalated iridium(III) complex widely utilized as a red phosphorescent dopant in organic light-emitting diodes (OLEDs) . Its molecular formula is C₃₉H₂₄IrN₃S₃, with a molecular weight of 823.04 g/mol . The compound exhibits a fac-isomeric configuration, where three benzo[b]thiophen-2-yl-pyridinato ligands coordinate to the iridium center in a meridional arrangement .
Properties
IUPAC Name |
2-(3H-1-benzothiophen-3-id-2-yl)pyridine;iridium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C13H8NS.Ir/c3*1-2-7-12-10(5-1)9-13(15-12)11-6-3-4-8-14-11;/h3*1-8H;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGICQHVMVTCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.[Ir+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H24IrN3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745377 | |
| Record name | Iridium(3+) tris[2-(pyridin-2-yl)-1-benzothiophen-3-ide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
823.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405289-74-9 | |
| Record name | Iridium(3+) tris[2-(pyridin-2-yl)-1-benzothiophen-3-ide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) typically involves the reaction of iridium trichloride with 2-(benzo[b]thiophen-2-yl)pyridine ligands under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, with the addition of a base like potassium carbonate to facilitate the formation of the complex .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The final product is often purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Ligand Substitution Reactions
-
Thermodynamic vs. Kinetic Control :
Homoleptic iridium(III) complexes like Ir(btpy)₃ are typically synthesized at high temperatures (>200°C) to favor the thermodynamically stable facial isomer over the meridional form . This suggests that isomerization or ligand rearrangement could occur under thermal stress, though such processes require significant activation energy . -
Reactivity with Ancillary Ligands :
In related tris-heteroleptic complexes, substitution reactions involve replacing one or more cyclometalating ligands with bidentate donors (e.g., acetylacetonate or 2-phenylpyridine). For example, treatment of [Ir(μ-Cl)(η²-COE)₂]₂ with tetradentate ligands yields pseudo-tris(heteroleptic) derivatives . While Ir(btpy)₃ has not been explicitly studied in such reactions, its structural similarity implies potential participation in ligand-exchange processes under forcing conditions.
Redox Behavior
Iridium(III) complexes are typically redox-stable, but their oxidation states can be modulated electrochemically:
| Redox Property | Details |
|---|---|
| Oxidation Potential | ~1.2–1.5 V vs. Fc/Fc⁺ (estimated for analogous complexes) |
| Reduction Potential | Typically inaccessible under ambient conditions due to strong Ir–C bonds. |
-
Electrophilic Substitution :
The electron-rich benzo[b]thiophene-pyridine ligands may undergo electrophilic aromatic substitution (e.g., halogenation), though direct evidence for Ir(btpy)₃ is lacking.
Photophysical and Excited-State Reactions
The compound’s luminescent properties arise from metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) transitions:
-
Emission Quenching :
Excited-state reactions with electron-deficient molecules (e.g., O₂ or nitroaromatics) can quench photoluminescence, a property leveraged in sensing applications .
| Photophysical Parameter | Value |
|---|---|
| λ<sub>abs</sub> (THF) | 292, 366, 408 nm |
| λ<sub>em</sub> (THF) | 596, 645 nm |
| Quantum Yield (Φ) | ~0.3–0.5 (estimated for similar dyes) |
Stability and Decomposition Pathways
-
Thermal Stability :
Ir(btpy)₃ exhibits a melting point >300°C , indicating high thermal robustness. Degradation likely occurs via ligand pyrolysis rather than metal-centered pathways. -
Solubility and Reactivity :
The compound is sparingly soluble in polar solvents (e.g., H₂O) but dissolves in aromatic hydrocarbons (e.g., toluene), suggesting inertness toward protic environments .
Comparative Reactivity of Analogous Complexes
The table below summarizes reactivity trends for structurally related iridium(III) complexes:
Mechanistic Considerations
-
Ligand-Field Effects :
The strong σ-donor and π-acceptor capabilities of the benzo[b]thiophene-pyridine ligands stabilize the Ir(III) center, limiting oxidative addition or reductive elimination pathways. -
Steric and Electronic Tuning :
Substituents on the ligand framework (e.g., electron-withdrawing groups) could modulate reactivity, though such derivatives of Ir(btpy)₃ remain unexplored.
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) is primarily utilized in OLED technology due to its efficient phosphorescent properties. The compound's ability to emit light when excited makes it suitable for use as an emissive layer in OLEDs, contributing to improved color purity and device efficiency.
Photonic Devices
The luminescent characteristics of this iridium complex allow it to be used in various photonic applications, including:
- Light Harvesting : Enhancing the efficiency of solar cells by improving light absorption.
- Sensors : Acting as a luminescent probe for detecting environmental changes or chemical interactions.
Bioimaging
Recent studies have explored the use of fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) as a potential agent for bioimaging due to its luminescent properties. Its ability to emit light in the near-infrared (NIR) region makes it suitable for biological applications where deep tissue imaging is required.
Catalysis
The compound has shown promise as a catalyst in various chemical reactions, particularly those involving C-H activation and cross-coupling reactions. Its stability and reactivity make it a valuable component in synthetic organic chemistry.
Case Study 1: OLED Performance Enhancement
A study demonstrated that incorporating fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) into OLEDs resulted in a significant increase in luminous efficiency compared to devices using traditional phosphorescent materials. The device exhibited a maximum external quantum efficiency of over 25%, showcasing the compound's effectiveness as an emitter.
Case Study 2: Bioimaging Applications
In preclinical trials, fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) was used as a contrast agent for NIR bioimaging. The results indicated that the compound could effectively penetrate biological tissues, providing clear imaging of cellular structures with minimal background interference.
Mechanism of Action
The compound exerts its effects through its ability to emit red phosphorescence. This is achieved by the excitation of electrons to higher energy states, followed by radiative decay to the ground state. The molecular targets and pathways involved include interactions with organic molecules in OLEDs and biological systems, where the compound’s emission properties are harnessed for imaging and therapeutic applications .
Comparison with Similar Compounds
Key Properties
- Photophysical Characteristics: Absorption maxima (λₐᵦₛ) at 292, 366, and 408 nm in tetrahydrofuran (THF) . Emission maxima (λₑₘ) at 596 and 645 nm, positioning it in the red region of the visible spectrum .
- Electrochemical Properties: HOMO (highest occupied molecular orbital) = -5.1 eV, LUMO (lowest unoccupied molecular orbital) = -2.7 eV, facilitating efficient charge injection in OLED devices .
- Thermal Stability : Melting point >300°C, ensuring robustness under device fabrication conditions .
- Safety : Classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Comparison with Similar Compounds
The following table summarizes critical differences between Ir(btpy)₃ and analogous iridium(III) complexes:
Structural and Electronic Differences
- Ligand Effects : The benzo[b]thiophene moiety in Ir(btpy)₃ introduces sulfur atoms, which enhance spin-orbit coupling compared to Ir(ppy)₃’s purely carbon/nitrogen-based ligands. This strengthens phosphorescence efficiency .
- Emission Tuning : Fluorination in Ir(Fppy)₃ blue-shifts emission due to electron-withdrawing effects, while extended conjugation in Ir(piq)₃ red-shifts emission relative to Ir(btpy)₃ .
Performance in OLEDs
- Ir(btpy)₃ : Optimized for red emission with Commission Internationale de l’Éclairage (CIE) coordinates suitable for displays. Its λₑₘ at 645 nm is critical for deep-red applications .
- Ir(ppy)₃ : Primarily used in green-emitting layers but also serves as a sensitizer for fluorescent materials like Rubrene, achieving energy transfer efficiencies >90% .
- Ir(piq)₃ : Offers deeper red emission (615 nm) but may suffer from efficiency roll-off at high currents compared to Ir(btpy)₃ .
Research Findings and Challenges
- Energy Transfer Mechanisms : Ir(ppy)₃’s superior sensitization of Rubrene over DCJTB highlights ligand compatibility as a key factor in Förster resonance energy transfer (FRET) . For Ir(btpy)₃, analogous studies are lacking but hypothesized to depend on spectral overlap with host materials.
- Degradation Pathways : Sulfur oxidation in Ir(btpy)₃ may limit operational lifetimes compared to Ir(ppy)₃, though encapsulation techniques mitigate this .
Biological Activity
fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III), commonly referred to as fac-Ir(btpy)3, is a complex that has garnered attention in the field of medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, focusing on its synthesis, mechanism of action, and efficacy in various cancer models.
- Molecular Formula : C39H24IrN3S3
- Molecular Weight : 823.06 g/mol
- CAS Number : 405289-74-9
- Appearance : Red powder
- Melting Point : >300 °C
- Absorption Maximum : λmax at 292, 366, and 408 nm in THF .
Synthesis and Characterization
The synthesis of fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) involves the coordination of the benzo[b]thiophen-2-yl-pyridine ligand to iridium(III) ions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis confirm the structure and purity of the compound.
Anticancer Efficacy
Research indicates that fac-Ir(btpy)3 exhibits significant cytotoxic activity against various cancer cell lines. A study reported that the complex shows low IC50 values against A549 (lung cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer) cells, indicating potent anticancer properties:
The antitumor activity was also confirmed in vivo, where complex 3 inhibited tumor growth by approximately 76.34% in animal models .
The mechanism underlying the anticancer effects of fac-Ir(btpy)3 has been attributed to several factors:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through a ROS-mediated pathway, leading to mitochondrial dysfunction and cytochrome c release .
- Cell Cycle Arrest : It has been observed that treatment with this iridium complex causes cell cycle arrest at the G0/G1 phase, effectively halting proliferation .
- Reactive Oxygen Species (ROS) Generation : Increased intracellular ROS levels contribute to cellular stress and apoptosis in cancer cells .
- Protein Interaction : The interaction with BSA (bovine serum albumin) was explored to understand binding dynamics and potential bioavailability in biological systems .
Case Studies
Several studies have documented the biological activity of fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III):
- Study on A549 Cells : This study demonstrated that fac-Ir(btpy)3 effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways involving ROS generation .
- In Vivo Tumor Growth Inhibition : In a murine model, the complex exhibited significant tumor growth inhibition compared to control groups, showcasing its potential as an anticancer agent .
Q & A
Basic: What key photophysical properties make this iridium complex suitable for OLED applications?
The compound exhibits strong absorption bands at 292, 366, and 408 nm in THF, with dual emission peaks at 596 nm (red) and 645 nm (near-infrared). Its HOMO and LUMO levels are 5.08 eV and 2.67 eV, respectively, enabling efficient charge injection in OLED architectures . These properties are critical for designing devices with high external quantum efficiency (EQE), particularly in red-emitting layers.
Basic: What synthetic routes are used to prepare this complex?
A common method involves cycloaddition reactions between acrylonitrile derivatives and tributyltin azide. For example, (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,5-dimethoxyphenyl)acrylonitrile reacts with tributyltin azide via [3+2] cycloaddition to form tetrazole intermediates, which are subsequently coordinated to iridium . Purification via sublimation ensures high purity for optoelectronic applications .
Advanced: How do ligand substituents modulate emission properties?
Electron-donating groups (e.g., -OCH₃) on the quinoline moiety redshift emission into the near-infrared (NIR), while electron-withdrawing groups (e.g., -CF₃) widen the bandgap, shifting emission to the deep-red. Systematic substituent engineering allows tuning of the emission wavelength from 600 nm to >700 nm, with trade-offs in photoluminescence quantum yield (PLQY) .
Advanced: What challenges arise in achieving high electroluminescence efficiency?
Efficiency roll-off at high current densities is a key issue, attributed to triplet-polaron quenching and aggregation-induced exciton annihilation. Device optimization strategies include:
- Using mixed-host systems to balance charge transport.
- Doping the emitter at 5–10 wt% in a wide-bandgap matrix (e.g., CBP) to suppress concentration quenching .
Basic: What safety protocols are essential for laboratory handling?
Critical precautions include:
- Using NIOSH-certified respirators and nitrile gloves to prevent inhalation/contact (GHS hazard codes: H315, H319, H335) .
- Storing in airtight containers under inert gas (N₂/Ar) to avoid moisture-induced degradation .
- Implementing fume hoods for synthesis and encapsulation to mitigate dust exposure .
Advanced: How can discrepancies in reported PLQY values be resolved?
PLQY variations often stem from solvent polarity, measurement techniques (integrating sphere vs. comparative method), and oxygen contamination. Standardization steps:
- Use degassed THF or dichloromethane for solution-phase measurements.
- Calibrate using reference emitters (e.g., [Ru(bpy)₃]²⁺) with known PLQY .
Basic: What characterization techniques validate structural and electronic properties?
- X-ray crystallography : Resolves ligand coordination geometry (e.g., dihedral angles between benzothiophene and pyridinato planes: 23.91°–88.92°) .
- Cyclic voltammetry : Determines HOMO/LUMO via oxidation/reduction potentials.
- Time-resolved photoluminescence : Measures excited-state lifetimes (typically 0.5–2 µs) .
Advanced: How can aggregation-caused quenching (ACQ) be mitigated in solid-state films?
Strategies include:
- Co-depositing with steric hosts like TCTA (4,4′,4″-tris(N-carbazolyl)triphenylamine) to isolate emitter molecules.
- Using ultrathin emissive layers (<20 nm) to reduce intermolecular interactions .
Basic: How does crystal packing influence photophysical behavior?
Crystallographic data reveal hydrogen-bonded chains (N–H···N interactions) parallel to the a-axis, which stabilize the triplet excited state and enhance radiative decay. Planar benzothiophene rings (RMS deviation: 0.0084 Å) promote π-π stacking, potentially increasing charge mobility in devices .
Advanced: What computational models predict excited-state dynamics?
Density functional theory (DFT) and time-dependent DFT (TD-DFT) simulations:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
